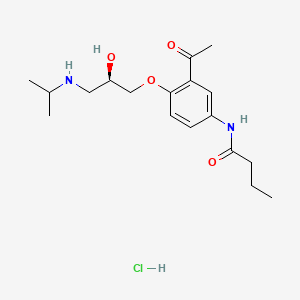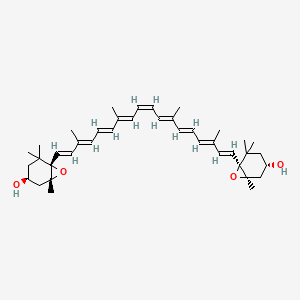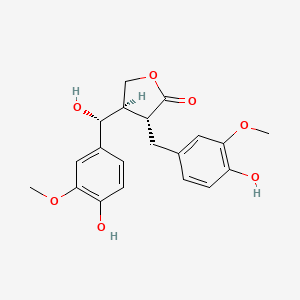
8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman involves multiple steps, including the formation of the thiochroman core and the subsequent attachment of the hydroxy-phenylpiperidinyl-propyl side chain. The synthetic routes typically involve:
Formation of Thiochroman Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of Side Chain: The hydroxy-phenylpiperidinyl-propyl side chain is introduced through nucleophilic substitution reactions, often using piperidine derivatives and phenyl-containing reagents.
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce production costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiochroman derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylpiperidinyl-propyl side chain may play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman include other thiochroman derivatives and piperidine-containing molecules. These compounds share structural similarities but may differ in their side chains or functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:
8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman: A derivative with a methoxy group instead of a hydroxy group.
Other Piperidine Derivatives: Compounds with different substituents on the piperidine ring, leading to diverse pharmacological activities.
The uniqueness of this compound lies in its specific combination of the thiochroman core and the hydroxy-phenylpiperidinyl-propyl side chain, which may confer distinct chemical and biological properties.
Propriétés
| 153804-58-1 | |
Formule moléculaire |
C23H29NO2S |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-(4-phenylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C23H29NO2S/c25-21(17-26-22-10-4-8-20-9-5-15-27-23(20)22)16-24-13-11-19(12-14-24)18-6-2-1-3-7-18/h1-4,6-8,10,19,21,25H,5,9,11-17H2 |
Clé InChI |
ZEROLGWVEICMFN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=CC=C2)OCC(CN3CCC(CC3)C4=CC=CC=C4)O)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)
